molecular formula C8H12O3 B1432080 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid CAS No. 1803591-24-3

6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid

Cat. No.: B1432080
CAS No.: 1803591-24-3
M. Wt: 156.18 g/mol
InChI Key: ZYTARHXIOFZCHV-UHFFFAOYSA-N
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Description

“6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid” is a chemical compound with the CAS Number: 1803591-24-3 . It has a molecular weight of 156.18 . The compound is a powder and is stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H12O3/c1-2-7-6 (8 (9)10)4-3-5-11-7/h2-5H2,1H3, (H,9,10) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 156.18 , a storage temperature of 4 degrees Celsius , and a physical form of powder .

Scientific Research Applications

Enantiospecific Synthesis

One of the key research applications of 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid is in the field of enantiospecific synthesis. Deschenaux et al. (1989) demonstrated the synthesis of its enantiomers from hydroxybutanoates, achieving an enantiomeric excess of ≥ 93% (Deschenaux, Kallimopoulos, Stoeckli-Evans, & Jacot‐Guillarmod, 1989).

Synthesis with Local Anesthetic and Antiaggregating Activities

Mosti et al. (1994) explored the synthesis of derivatives of this compound, showing potential for local anesthetic activity in mice and platelet antiaggregating activity, comparable to acetylsalicylic acid (Mosti, Menozzi, Schenone, D'Amico, Falciani, & Rossi, 1994).

Corrosion Inhibition in Mild Steel

Saranya et al. (2020) investigated the application of pyran derivatives, including this compound, in corrosion mitigation of mild steel in sulfuric acid solutions. These derivatives acted as mixed-type inhibitors, with high inhibition efficiency (Saranya, Benhiba, Anusuya, Subbiah, Zarrouk, & Chitra, 2020).

Antimicrobial Activity

Ghashang et al. (2013) synthesized derivatives of this compound and evaluated their in vitro antimicrobial activity against various bacterial and fungal strains, demonstrating the compound's potential in this area (Ghashang, Mansoor, & Aswin, 2013).

Crystallography and Structural Analysis

Bombarda et al. (1992) conducted a study on the synthesis and crystallography of related pyran derivatives. Their research contributes to the understanding of the structural aspects of these compounds (Bombarda, Erba, Gelmi, & Pocar, 1992).

Novel Synthesis Methods

Ghaedi et al. (2015) explored novel synthesis methods of related pyran derivatives, highlighting the compound's versatility in chemical synthesis (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Mechanism of Action

In general, the mechanism of action of a compound refers to how it interacts with its target, such as a protein or enzyme, to produce a biological effect. The mode of action can involve binding to the target, inhibiting its function, or triggering a signaling pathway .

Biochemical pathways refer to the series of chemical reactions that occur within a cell. A compound can affect these pathways by interacting with one or more enzymes or other proteins involved in the pathway .

Pharmacokinetics refers to how a compound is absorbed, distributed, metabolized, and excreted by the body. Factors that can affect the pharmacokinetics of a compound include its chemical structure, formulation, route of administration, and individual patient characteristics .

The result of action refers to the molecular and cellular effects of the compound’s action. This can include changes in gene expression, protein function, cell signaling, or cell behavior .

The action environment refers to how environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .

Properties

IUPAC Name

6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-7-6(8(9)10)4-3-5-11-7/h2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTARHXIOFZCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CCCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid
Reactant of Route 2
6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid
Reactant of Route 3
6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid
Reactant of Route 4
6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid
Reactant of Route 5
6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid
Reactant of Route 6
6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid

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